molecular formula C17H14O7 B192570 Caryatin CAS No. 1486-66-4

Caryatin

Cat. No. B192570
CAS RN: 1486-66-4
M. Wt: 330.29 g/mol
InChI Key: AOFQCVDYMNHCKD-UHFFFAOYSA-N
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Description

Caryatin is a novel synthetic compound which has recently been developed for use in laboratory experiments. It is a small molecule that has been designed to interact with a wide range of biological systems, including cells, tissues, and organs. Caryatin has been shown to have a wide range of potential applications in medical research and diagnostics, as well as in biotechnology and drug discovery.

Scientific Research Applications

Flavonoid Chemistry and Plant Geography

Caryatin, a flavonoid compound, has been identified in several plant species and contributes to a correlation between flavonoid chemistry and plant geography. In Eucryphia species, caryatin, along with other flavonoids, varies in presence and form between South American and Australian species, suggesting its significance in taxonomic and geographic differentiation of plants (Bate-smith, Davenport, & Harborne, 1967).

Biomedical Research and Diabetes Treatment

Caryatin has been explored in biomedical research for its potential therapeutic applications. A study on phenolic compounds from Pecan bark found that caryatin, among other compounds, exhibited significant hypoglycemic and antioxidant activities, indicating its potential as an antidiabetic agent (Abdallah et al., 2011).

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxy-3,5-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-12-6-9(18)7-13-14(12)15(21)17(23-2)16(24-13)8-3-4-10(19)11(20)5-8/h3-7,18-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFQCVDYMNHCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164031
Record name 3,5-Di-O-methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Caryatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Caryatin

CAS RN

1486-66-4
Record name 2-(3,4-Dihydroxyphenyl)-7-hydroxy-3,5-dimethoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1486-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Di-O-methylquercetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Di-O-methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caryatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

299 - 301 °C
Record name Caryatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is caryatin and where is it found?

A1: Caryatin (quercetin 3,5-dimethyl ether) is a flavonoid, a type of natural compound found in various plants. It was first isolated from the bark of the pecan tree (Carya pecan) [, ] and has since been identified in other species, including Symphyopappus casarettoi [], Acacia catechu [], Dioscorea bulbifera [, ], Carya pecan [], Casuarina equisetifolia [], Eucryphia glutinosa [], Dioscorea hirtiflora [], and Peperomia pellucida [].

Q2: Are there structural differences influencing the antitumor-promoting activity of caryatin and related compounds?

A4: Research indicates that the stereochemistry of flavonoids influences their inhibitory activity. For instance, (+)-catechin exhibited significantly stronger inhibitory effects compared to (-)-epicatechin []. This suggests the spatial arrangement of atoms within these compounds plays a crucial role in their biological activity.

Q3: What is the potential of Peperomia pellucida as a source of caryatin and its relevance to antidiabetic properties?

A5: While Peperomia pellucida contains caryatin-7-O-?-rhamnoside [], in silico analysis suggests that another compound, patuloside A, exhibits stronger binding affinity to alpha-glucosidase, an enzyme relevant for blood sugar regulation, compared to caryatin-7-O-?-rhamnoside and other compounds like isovitexin, isoswertisin, and pellucidatin [].

Q4: What analytical techniques are used to identify and characterize caryatin?

A6: Caryatin is typically identified and characterized using a combination of techniques. Spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are commonly employed to determine the compound's structure [, , ]. These methods provide detailed information about the compound's molecular weight, connectivity of atoms, and overall structure. Additionally, researchers compare the spectral data obtained with existing literature values to confirm the compound's identity [, ].

Q5: What is the significance of the presence of caryatin in Acacia catechu and the Asteraceae family?

A7: The isolation of caryatin from Acacia catechu marked the first reported instance of this flavonoid being found within the Acacia genus []. Similarly, the discovery of caryatin in Symphyopappus casarettoi was significant as it represented the first report of this compound within the Asteraceae family []. These findings highlight the potential of these plant families as sources of bioactive compounds like caryatin.

Q6: What are the chemotaxonomic implications of caryatin in the Ericaceae family?

A8: Within the Ericaceae family, caryatin exhibits a specific distribution pattern. It is primarily found in the genera Bejaria, Phyllodoce, and Rhododendron []. This limited occurrence suggests a potential chemotaxonomic significance, meaning the presence or absence of caryatin could be valuable in classifying and understanding the evolutionary relationships within this plant family.

Q7: What is the significance of finding caryatin glycosides in Carya pecan and Casuarina equisetifolia?

A9: The identification of caryatin glycosides, specifically caryatin-3′- or -4′-glucoside in Carya pecan branches and eleven different glycosides of kaempferol and quercetin in Casuarina equisetifolia leaves [], holds significance for understanding the diversity of flavonoid glycosylation patterns in plants. Glycosylation can influence a compound's solubility, stability, and biological activity.

Q8: What are the implications of identifying 3,5-dimethoxykaempferol in Dioscorea bulbifera?

A10: The isolation of 3,5-dimethoxykaempferol, which is structurally similar to caryatin, from Dioscorea bulbifera [] suggests the presence of related biosynthetic pathways in this plant species. This finding further emphasizes the potential of Dioscorea bulbifera as a source of various bioactive flavonoids.

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